molecular formula C17H18BrNO B5775897 N-(2-bromophenyl)-4-tert-butylbenzamide

N-(2-bromophenyl)-4-tert-butylbenzamide

Cat. No.: B5775897
M. Wt: 332.2 g/mol
InChI Key: UQUBHCBHXJYVMB-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-4-tert-butylbenzamide is a benzamide derivative characterized by a tert-butyl substituent at the para position of the benzene ring and a 2-bromophenyl group attached to the amide nitrogen. Its molecular formula is C₁₇H₁₆BrNO, with a molecular weight of 332.22 g/mol .

Properties

IUPAC Name

N-(2-bromophenyl)-4-tert-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO/c1-17(2,3)13-10-8-12(9-11-13)16(20)19-15-7-5-4-6-14(15)18/h4-11H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQUBHCBHXJYVMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromophenyl)-4-tert-butylbenzamide typically involves the reaction of 2-bromoaniline with 4-tert-butylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2-bromophenyl)-4-tert-butylbenzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction Reactions: The carbonyl group in the benzamide moiety can be reduced to form amines or alcohols.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various organometallic reagents.

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO4) are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation are employed.

Major Products:

    Substitution Reactions: Products include substituted phenyl derivatives.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include amines and alcohols.

Scientific Research Applications

A. Medicinal Chemistry

N-(2-bromophenyl)-4-tert-butylbenzamide has been explored for its potential therapeutic effects:

  • Anticancer Activity: Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that the compound can induce apoptosis in cancer cell lines through inhibition of specific signaling pathways critical for cell survival and proliferation .
  • Antimicrobial Properties: The presence of halogenated phenyl groups enhances antimicrobial activity. Studies suggest that this compound may interact effectively with bacterial targets due to increased electron density on the nitrogen atom in the amine group, contributing to its antibacterial efficacy .

B. Biological Research

  • Enzyme Inhibition Studies: this compound has been investigated for its role as an enzyme inhibitor. It may bind to active sites of certain enzymes, blocking their function, which is crucial in understanding metabolic pathways and developing therapeutic agents .
  • Receptor Modulation: The compound's interactions with biological receptors have been studied to assess its potential as a modulator in various signaling pathways, which could lead to advancements in pharmacological treatments .

Industrial Applications

This compound is also being explored for its utility in industrial applications:

  • Material Science: Its unique chemical properties make it suitable for developing new materials, such as polymers and coatings with specific characteristics like enhanced durability and resistance to environmental factors .

Case Studies

Case Study 1: Anticancer Activity
A study published in PubMed demonstrated that this compound exhibited dose-dependent inhibition of cell growth in various cancer cell lines, suggesting its potential as a therapeutic agent against cancer .

Case Study 2: Antimicrobial Efficacy
Research highlighted the enhanced antibacterial activity of structurally related compounds compared to their chlorine analogues. The study concluded that the bromine substitution significantly improved interaction with bacterial targets, making it a candidate for further development in antimicrobial therapies .

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-4-tert-butylbenzamide involves its interaction with specific molecular targets in biological systems. The bromine atom and the tert-butyl group play a crucial role in determining the compound’s binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of this compound with Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups
This compound C₁₇H₁₆BrNO 332.22 4-tert-butyl, N-(2-bromophenyl) Amide
N-(2-nitrophenyl)-4-bromo-benzamide C₁₃H₉BrN₂O₃ 337.13 4-bromo, N-(2-nitrophenyl) Amide, Nitro
4-tert-butyl-N-(4-methoxyphenyl)benzamide C₁₈H₂₁NO₂ 283.37 4-tert-butyl, N-(4-methoxyphenyl) Amide, Methoxy
N-(4-bromopyridin-2-yl)-4-tert-butylbenzamide C₁₆H₁₇BrN₂O 333.22 4-tert-butyl, N-(4-bromopyridinyl) Amide
N-(2-bromophenyl)-4-isopropoxybenzamide C₁₆H₁₆BrNO₂ 334.21 4-isopropoxy, N-(2-bromophenyl) Amide, Isopropoxy
  • Substituent Effects: The tert-butyl group in the target compound enhances lipophilicity compared to electron-withdrawing groups like bromo (in N-(2-nitrophenyl)-4-bromo-benzamide) or electron-donating groups like methoxy (in 4-tert-butyl-N-(4-methoxyphenyl)benzamide) .

Physical and Chemical Properties

  • Crystallography : N-(2-nitrophenyl)-4-bromo-benzamide, a structural analogue, crystallizes with two molecules per asymmetric unit and exhibits an R factor of 0.049 and a data-to-parameter ratio of 29.0 , indicating high crystallographic precision . Similar studies on the target compound are absent in the evidence, but its tert-butyl group likely influences crystal packing due to steric effects.
  • Solubility and Reactivity : The tert-butyl group may reduce aqueous solubility compared to smaller substituents (e.g., methoxy or isopropoxy) but could improve membrane permeability in biological systems .

Q & A

Q. What are the standard synthetic routes for preparing N-(2-bromophenyl)-4-tert-butylbenzamide?

The synthesis typically involves coupling 2-bromoaniline with 4-tert-butylbenzoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Solvents like dichloromethane or tetrahydrofuran are used, with reaction temperatures maintained at 0–25°C to control exothermicity. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) yields the product .

Key Methodological Considerations :

  • Monitor reaction progress using TLC (Rf ~0.5 in hexane:EtOAc 7:3).
  • Optimize stoichiometry (1:1.1 molar ratio of amine to acyl chloride) to minimize side products.

Q. What characterization techniques are essential for confirming the structure of this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify aromatic proton environments and tert-butyl group integration (e.g., δ ~1.3 ppm for tert-butyl CH3_3) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]+^+ at m/z 346.05 (C17_{17}H17_{17}BrNO).
  • X-ray Crystallography : For unambiguous structural confirmation, particularly to resolve bromine-heavy atom effects .

Advanced Research Questions

Q. How can low yields in the amidation step be systematically addressed?

Low yields often arise from incomplete activation of the carboxylic acid or steric hindrance from the tert-butyl group. Methodological improvements include:

  • Using coupling agents like HATU or EDCI to enhance acyl chloride formation efficiency.
  • Employing microwave-assisted synthesis (60°C, 30 min) to improve reaction kinetics .
  • Substituting triethylamine with DMAP (4-dimethylaminopyridine) to stabilize intermediates .

Q. How to design structure-activity relationship (SAR) studies for analogs of this compound?

  • Core Modifications : Synthesize analogs with variations in substituents (e.g., 4-methoxy, 4-nitro) to assess electronic effects on bioactivity .
  • Biological Assays : Test antimicrobial activity via MIC (minimum inhibitory concentration) assays against S. aureus and E. coli. For anticancer activity, use apoptosis assays (e.g., Annexin V/PI staining) in cancer cell lines .
  • Data Analysis : Apply multivariate statistical models (e.g., PCA) to correlate substituent properties (Hammett σ, logP) with activity trends.

Q. What strategies resolve crystallographic challenges posed by the bromine atom in X-ray structure determination?

Bromine’s high electron density causes absorption and extinction effects. Mitigation strategies include:

  • Using SHELXL for refinement with the TWIN and EXTI commands to model twinning and extinction .
  • Collecting high-resolution data (≤0.8 Å) with a small crystal (<0.2 mm) to minimize absorption errors.
  • Employing synchrotron radiation for enhanced data quality, particularly for weak reflections .

Q. How to address contradictions in reported biological activity data for brominated benzamides?

Discrepancies may arise from assay variability or compound purity. Resolution methods:

  • Orthogonal Assays : Confirm antimicrobial activity using both broth microdilution and agar diffusion methods .
  • Purity Validation : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis.
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC50_{50} normalization) .

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